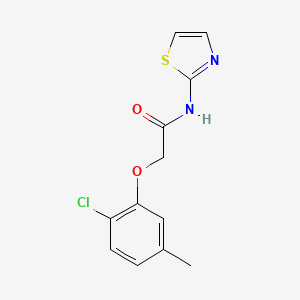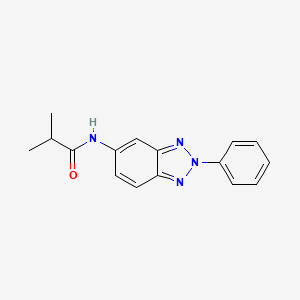![molecular formula C13H13ClN4O3S B5017406 5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5017406.png)
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in signal transduction pathways that are involved in cell growth, differentiation, and immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide inhibits the activity of JAKs, which are involved in the activation of the STAT (signal transducer and activator of transcription) proteins. These proteins play a crucial role in the regulation of gene expression and immune response. By inhibiting the JAK-STAT pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in patients with rheumatoid arthritis. It has also been shown to reduce the severity of psoriasis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAKs, which makes it an ideal tool for studying the JAK-STAT signaling pathway. However, it also has some limitations. This compound has poor solubility in water, which can make it difficult to use in some experimental setups. Additionally, it has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide. One area of interest is the development of more potent and selective JAK inhibitors that can be used in the treatment of autoimmune and inflammatory diseases. Another area of interest is the identification of biomarkers that can be used to predict the response to this compound treatment. Additionally, there is interest in understanding the long-term effects of this compound treatment on immune function and overall health.
Méthodes De Synthèse
The synthesis of 5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-chlorophenol, which undergoes a series of reactions to form the chlorophenoxyacetic acid intermediate. This intermediate is then coupled with the thiazole-4-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the signs and symptoms of these diseases by inhibiting the JAK-STAT signaling pathway.
Propriétés
IUPAC Name |
5-[[2-(4-chlorophenoxy)acetyl]amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-16-13-18-10(11(15)20)12(22-13)17-9(19)6-21-8-4-2-7(14)3-5-8/h2-5H,6H2,1H3,(H2,15,20)(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXCGBGWTVRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5017329.png)
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
![1-(2-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5017340.png)
![N~2~-methyl-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017359.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5017370.png)
![11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5017374.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5017378.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanone hydrobromide](/img/structure/B5017386.png)
![1-ethyl-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B5017392.png)
![N,N,N'-trimethyl-N'-[3-(methylthio)propyl]-1,2-ethanediamine](/img/structure/B5017393.png)
![1,1'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]dipiperidine](/img/structure/B5017408.png)


